N-Hexyl-D13-amine

説明

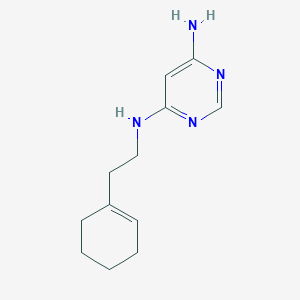

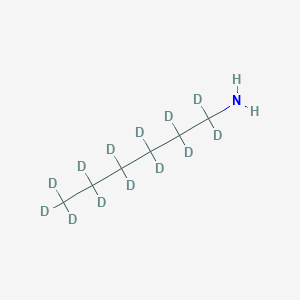

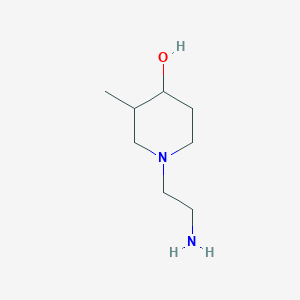

N-Hexyl-D13-amine, also known as C6-D13-amine, is a deuterated form of the saturated straight-chain hexylamine. This colorless liquid is one of the isomeric amines of hexane . At standard temperature and pressure, it has the ammonia/bleach odor common to amines and is soluble in almost all organic solvents .

Molecular Structure Analysis

This compound has a molecular formula of C6H15N . It is a deuterated form of hexylamine, which means that some or all of the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen.Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid with a molecular weight of 130.2 g/mol. It has a melting point of -68.5 °C and a boiling point of 157 °C. This compound is soluble in water, alcohols, and ethers.科学的研究の応用

Carbon Capture and Environmental Applications

N-Hexyl-D13-amine has been highlighted in the context of carbon capture and sequestration (CCS) technologies. In a study by Mac Dowell et al. (2011), transferable SAFT-VR models were developed for the fluid phase equilibria in reactive mixtures involving carbon dioxide, water, and n-alkylamines, including n-hexyl-1-amine. This work is critical for designing efficient carbon capture processes, demonstrating the amine's role in absorbing CO2 from industrial emissions Mac Dowell et al., 2011.

Synthesis and Functionalization of Amines

Research by Senthamarai et al. (2018) focuses on the synthesis of N-Methyl- and N-Alkylamines through reductive amination using cobalt oxide nanoparticles, highlighting the importance of this compound in producing fine and bulk chemicals. This process is notable for its convenience and cost-effectiveness, providing a sustainable pathway for synthesizing N-alkylated amines, which are crucial in life sciences and industrial applications Senthamarai et al., 2018.

Biotechnology and Microbial Engineering

Mindt et al. (2020) discuss the engineering of microbes for the production of N-functionalized amines, including pathways to synthesize N-alkylated amines. This research outlines how metabolic engineering combined with heterologous enzyme expression can produce amines that are foundational to pharmaceuticals and fine chemicals, offering a green alternative to traditional chemical synthesis methods Mindt et al., 2020.

Pharmaceutical Applications

In pharmaceutical research, n-hexylamine, a derivative of this compound, has been utilized in the synthesis of anticancer medications like Carmofur. Huang Chang-yong (2009) improved the synthesis process of Carmofur, indicating the amine's role in enhancing reaction efficiency and yield. This demonstrates the compound's relevance in developing and optimizing pharmaceutical manufacturing processes Huang Chang-yong, 2009.

作用機序

Safety and Hazards

N-Hexyl-D13-amine is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is toxic if swallowed or in contact with skin . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVXCPBXGZKUPN-UTBWLCBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)

![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)

![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)